8-Fluoro-5-iodo-6-methylquinoline
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Overview
Description
8-Fluoro-5-iodo-6-methylquinoline is a fluorinated quinoline derivative. Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms. They are known for their significant biological activities, including antibacterial, antimalarial, and anticancer properties . The incorporation of fluorine and iodine atoms into the quinoline structure can enhance its biological activity and provide unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-5-iodo-6-methylquinoline typically involves multiple steps, including halogenation and cyclization reactions. One common method involves the direct fluorination of 6-methoxyquinoline at the position 5, followed by iodination at the position 8 . The reaction conditions often require the use of specific reagents such as silver fluoride (AgF) and iodine (I2) under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated systems to ensure consistency and efficiency. The use of continuous flow reactors can help in maintaining the reaction conditions and improving the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-5-iodo-6-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Fluoro-5-iodo-6-methylquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated quinoline derivatives.
Industry: It is used in the production of dyes, catalysts, and materials for electronic devices.
Mechanism of Action
The mechanism of action of 8-Fluoro-5-iodo-6-methylquinoline involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
- 5-Fluoroquinoline
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 5,8-Difluoroquinoline
Comparison: 8-Fluoro-5-iodo-6-methylquinoline is unique due to the presence of both fluorine and iodine atoms, which can enhance its biological activity compared to other fluorinated quinolines. The combination of these halogens provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H7FIN |
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Molecular Weight |
287.07 g/mol |
IUPAC Name |
8-fluoro-5-iodo-6-methylquinoline |
InChI |
InChI=1S/C10H7FIN/c1-6-5-8(11)10-7(9(6)12)3-2-4-13-10/h2-5H,1H3 |
InChI Key |
FTMZPNGZVLCHJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1I)C=CC=N2)F |
Origin of Product |
United States |
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